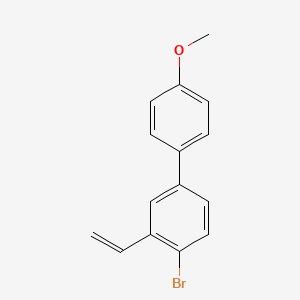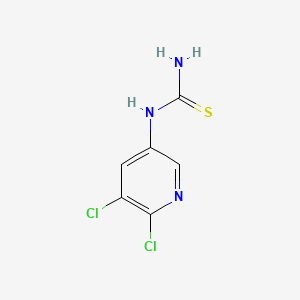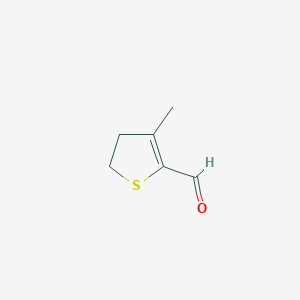
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a methyl group at the third position and an aldehyde group at the second position of the dihydrothiophene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
The synthesis of 3-Methyl-4,5-dihydrothiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the Paal-Knorr synthesis, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Another method includes the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl group and the hydrogen atoms on the thiophene ring can undergo substitution reactions with various electrophiles or nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution reaction. Major products formed from these reactions include carboxylic acids, alcohols, imines, and hydrazones.
Applications De Recherche Scientifique
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives and other heterocyclic compounds.
Biology: It can be used in the study of biological systems and the development of biologically active molecules.
Mécanisme D'action
The mechanism of action of 3-Methyl-4,5-dihydrothiophene-2-carbaldehyde depends on the specific application and the target molecule. In biological systems, thiophene derivatives can interact with various molecular targets, such as enzymes, receptors, and ion channels. The interaction often involves the formation of covalent or non-covalent bonds, leading to changes in the activity or function of the target molecule. The specific pathways involved can vary widely depending on the structure of the thiophene derivative and the biological context.
Comparaison Avec Des Composés Similaires
3-Methyl-4,5-dihydrothiophene-2-carbaldehyde can be compared with other similar compounds, such as:
4-Methyl-2,3-dihydrothiophene: This compound lacks the aldehyde group present in this compound.
3-Methyl-2-thiophenecarboxaldehyde: This compound has a similar structure but differs in the position of the aldehyde group.
2,3-Dihydro-4-methylthiophene: This compound lacks the aldehyde group and has a different substitution pattern on the thiophene ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
89055-44-7 |
|---|---|
Formule moléculaire |
C6H8OS |
Poids moléculaire |
128.19 g/mol |
Nom IUPAC |
4-methyl-2,3-dihydrothiophene-5-carbaldehyde |
InChI |
InChI=1S/C6H8OS/c1-5-2-3-8-6(5)4-7/h4H,2-3H2,1H3 |
Clé InChI |
IIDIKVVRJNPPOT-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SCC1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



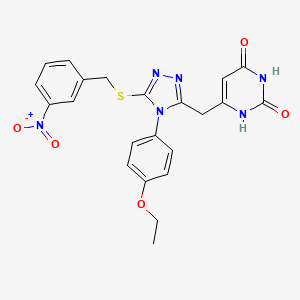
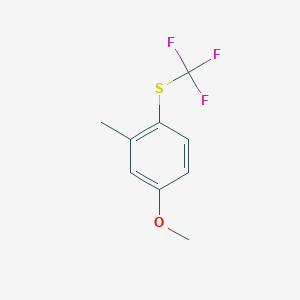
![N-(4-chloro-2-fluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14127654.png)
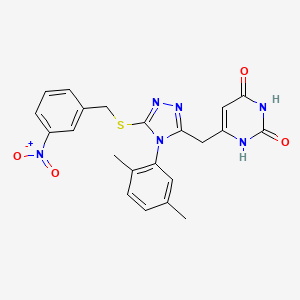
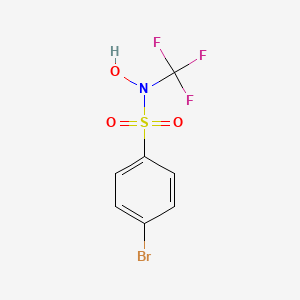

![7-Bromo-1-methyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B14127682.png)
![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B14127691.png)
![N-Phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14127693.png)
